molecular formula C18H15Cl2F2N3O2S B4352758 7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4352758
M. Wt: 446.3 g/mol
InChI Key: DTGVVYHONLHVSB-UHFFFAOYSA-N
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Description

7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a dichlorophenyl group, a difluoromethyl group, a mercapto group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3,4-dichlorobenzonitrile with difluoromethyl ketone under basic conditions to form an intermediate. This intermediate is then reacted with 2-mercapto-3-methoxypropylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and temperatures ranging from 60°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of these receptors, it prevents their activation and subsequent signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These include compounds with similar core structures but different substituents, such as 2-amino-4-(3,4-dichlorophenyl)pyrido[2,3-d]pyrimidine.

    Quinazoline derivatives: These compounds also target FGFRs and have similar biological activities.

Uniqueness

7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The presence of the difluoromethyl and mercapto groups enhances its binding affinity and selectivity towards FGFRs, making it a promising candidate for further drug development .

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F2N3O2S/c1-27-6-2-5-25-16-14(17(26)24-18(25)28)10(15(21)22)8-13(23-16)9-3-4-11(19)12(20)7-9/h3-4,7-8,15H,2,5-6H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGVVYHONLHVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
7-(3,4-dichlorophenyl)-5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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